CAS 60625-83-4 3-Aminopent-4-ynoic acid supplier data
CAS 60625-83-4 3-Aminopent-4-ynoic acid supplier data
An In-Depth Technical Guide to 3-Aminopent-4-ynoic acid (CAS 60625-83-4) for Advanced Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Aminopent-4-ynoic acid. As a molecule of significant interest, its unique structural features—a terminal alkyne and a β-amino acid scaffold—position it as a valuable tool in neuroscience and chemical biology. This document delves into its synthesis, mechanism of action as a putative GABA aminotransferase inactivator, experimental applications, and supplier data, grounding all claims in authoritative scientific principles.
3-Aminopent-4-ynoic acid is a non-proteinogenic amino acid characterized by a five-carbon backbone, an amino group at the C-3 position (β-position), and a terminal alkyne. This structure is suggestive of high reactivity and specific biological interactions, particularly with enzymes that process amino acid substrates. Its potential as a "suicide inhibitor" and its utility as a chemical biology probe make it a compound of considerable research interest.
Table 1: Physicochemical and Supplier Data for 3-Aminopent-4-ynoic acid
| Property | Value | Source / Notes |
| CAS Number | 60625-83-4 | N/A |
| Molecular Formula | C₅H₇NO₂ | [1] |
| Molecular Weight | 113.11 g/mol | [1] |
| IUPAC Name | 3-aminopent-4-ynoic acid | N/A |
| SMILES | C#CC(N)CC(O)=O | [1] |
| Purity | ≥98% | ChemScene[1] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | Computed[1] |
| LogP | -0.5784 | Computed[1] |
Rationale and Strategy for Chemical Synthesis
While a definitive, published synthesis for 3-Aminopent-4-ynoic acid is not widely documented, a logical and effective strategy can be devised based on established organic chemistry principles for constructing β-amino acids. The following represents a plausible and robust synthetic approach.
Retrosynthetic Analysis and Proposed Forward Synthesis
The core challenge is the stereoselective introduction of the amine at the β-position relative to the carboxyl group and the incorporation of the propargyl moiety. A robust method involves the conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by manipulation of the terminal alkyne.
Causality in Experimental Design: The chosen pathway prioritizes commercially available starting materials and high-yielding, well-understood reactions. The use of a chiral auxiliary or a chiral amine in the conjugate addition step would be the critical determinant for producing an enantiomerically pure final product, a common requirement in drug development to avoid off-target effects from undesired stereoisomers.
Caption: Proposed synthetic workflow for 3-Aminopent-4-ynoic acid.
Step-by-Step Methodology
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Michael Addition: Dissolve ethyl pent-2-en-4-ynoate in methanol. At 0°C, add a solution of a chiral amine (e.g., (R)-1-phenylethylamine) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS indicates complete consumption of the starting material. The solvent is then removed under reduced pressure.
-
Purification of Intermediate: The resulting crude protected β-amino ester is purified by silica gel column chromatography to yield the diastereomerically pure adduct.
-
Deprotection and Hydrolysis: The purified intermediate is dissolved in a suitable solvent like ethanol. Palladium on carbon (10% w/w) is added, and the mixture is subjected to hydrogenation to cleave the benzyl-type protecting group. Following filtration to remove the catalyst, the ester is hydrolyzed by refluxing with aqueous acid (e.g., 6N HCl) for 4-6 hours.
-
Final Isolation: The reaction mixture is cooled, and the solvent is removed in vacuo. The resulting solid hydrochloride salt can be purified by recrystallization or ion-exchange chromatography to yield the final zwitterionic amino acid.
Analytical Characterization (Expected)
-
¹H NMR (500 MHz, D₂O): Expect signals corresponding to the acetylenic proton (~2.5 ppm, doublet), the methylene protons adjacent to the carboxyl group (~2.7-2.9 ppm, multiplet), the methine proton at the chiral center (~3.8-4.0 ppm, multiplet), and the methine proton adjacent to the alkyne.
-
¹³C NMR (125 MHz, D₂O): Expect signals for the carboxylic acid carbon (~175 ppm), the alkyne carbons (~70-85 ppm), and the aliphatic carbons of the backbone.
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Mass Spectrometry (ESI+): Expected [M+H]⁺ = 114.05.
-
IR Spectroscopy (KBr, cm⁻¹): Characteristic peaks for C≡C-H stretch (~3300), C=O stretch (~1710), and N-H bonds (~3000-3400).
Mechanism of Action: Irreversible Inhibition of GABA Aminotransferase
The primary inhibitory neurotransmitter in the central nervous system is γ-aminobutyric acid (GABA). Its levels are tightly regulated by the pyridoxal 5'-phosphate (PLP)-dependent enzyme GABA aminotransferase (GABA-T), which degrades GABA to succinic semialdehyde.[2][3] Inhibition of GABA-T is a clinically validated strategy for increasing GABA concentrations, producing anticonvulsant and anxiolytic effects.[4]
3-Aminopent-4-ynoic acid is a putative mechanism-based inactivator (or "suicide inhibitor") of GABA-T. This classification is based on its structural analogy to known inactivators like Vigabatrin (γ-vinyl-GABA) and γ-ethynyl-GABA.[5][6]
The Inactivation Pathway
The process begins with the inhibitor acting as a substrate for the enzyme.
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Schiff Base Formation: The amino group of 3-aminopent-4-ynoic acid attacks the PLP cofactor in the GABA-T active site, forming an external aldimine (Schiff base).
-
Deprotonation and Tautomerization: A catalytic base in the active site abstracts a proton, initiating a tautomerization cascade.
-
Formation of a Reactive Intermediate: The crucial step involves the rearrangement of the alkyne moiety into a highly reactive conjugated allene intermediate.
-
Covalent Modification: This electrophilic allene is then attacked by a nucleophilic residue in the active site (e.g., a cysteine or lysine), leading to the formation of a stable, covalent bond. This permanently inactivates the enzyme.[6]
This mechanism is highly specific because the reactive warhead is only generated within the active site of the target enzyme, minimizing off-target reactivity.
Caption: Proposed mechanism of GABA-T inactivation by 3-Aminopent-4-ynoic acid.
Experimental Protocols and Applications
The primary application for this compound is the functional inhibition of GABA-T in vitro and in cellular or in vivo models to study the downstream effects of elevated GABA levels.
In Vitro GABA-T Inhibition Assay (Spectrophotometric)
This protocol provides a robust method for quantifying the inhibitory potency (IC₅₀) of 3-Aminopent-4-ynoic acid against purified GABA-T. The assay couples the production of succinic semialdehyde to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH), which can be monitored by the increase in absorbance at 340 nm.[7][8]
Materials:
-
Recombinant human or porcine GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP⁺
-
3-Aminopent-4-ynoic acid (test compound)
-
Vigabatrin (positive control inhibitor)
-
Assay Buffer: 50 mM Potassium pyrophosphate, pH 8.6
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and positive control in the assay buffer. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
Reaction Mixture: Prepare a master mix containing GABA, α-ketoglutarate, PLP, NADP⁺, and SSADH in the assay buffer. Optimal concentrations should be empirically determined but can start from published values (e.g., 200 µM GABA, 5 mM α-KG, 2.5 mM NADP⁺).[8]
-
Assay Setup: To the wells of a 96-well plate, add 10 µL of each inhibitor dilution (or buffer for control).
-
Initiation: Add 180 µL of the reaction mixture to each well. Initiate the reaction by adding 10 µL of a pre-diluted GABA-T enzyme solution.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Monitor the increase in absorbance at 340 nm kinetically over 30 minutes.
-
Data Analysis:
-
Calculate the rate (V₀) of the reaction for each concentration (mOD/min).
-
Normalize the rates to the uninhibited control to determine percent inhibition.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro GABA-T inhibition assay.
Comparative Potency of GABA-T Inhibitors
The potency of 3-Aminopent-4-ynoic acid must be determined experimentally. The table below provides context by listing the potencies of other well-characterized GABA-T inactivators.
Table 2: Comparative Potency of Known GABA-T Inactivators
| Compound | Mechanism | Reported Potency / Efficiency | Reference |
| Vigabatrin | Irreversible Inactivator | FDA-approved anticonvulsant | [2] |
| Gabaculine | Irreversible Inactivator | Potent inhibitor used in research | [8] |
| CPP-115 | Irreversible Inactivator | ~186x more efficient than Vigabatrin | [2][9] |
| 3-Aminopent-4-ynoic acid | Putative Irreversible Inactivator | To be determined experimentally | N/A |
Safety, Handling, and Storage
As a novel research chemical, 3-Aminopent-4-ynoic acid should be handled with care, assuming it is a potentially hazardous substance until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound or its solutions.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier (typically 2-8°C) to ensure long-term stability.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by the supplier before use.
References
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SQUARIX. (n.d.). (+/-)-3-Aminopent-4-enoic acid hydrochloride. Retrieved from [Link]
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Tantishaiyakul, V., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1853. Retrieved from [Link]
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Lee, H., et al. (2015). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society, 137(28), 9049-9060. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. [Image]. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminopent-4-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Lee, H., & Silverman, R. B. (2019). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. ACS Medicinal Chemistry Letters, 10(11), 1541-1546. Retrieved from [Link]
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Lee, H., et al. (2020). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Biochemistry, 59(26), 2421-2433. Retrieved from [Link]
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Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 51(5), 1133-1142. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (±)-4-alkanolides from pent-4-enoic acid. [Request PDF]. Retrieved from [Link]
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Regulations.gov. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Covetrus. (2014, June 3). SAFETY DATA SHEET. Retrieved from [Link]
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Her, C., et al. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS Chemical Biology, 10(9), 2037-2046. Retrieved from [Link]
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Wikipedia. (n.d.). GABA transaminase inhibitor. Retrieved from [Link]
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O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(30), 2641-2644. Retrieved from [Link]
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Wu, Y., Wang, W., & Richerson, G. B. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience, 21(8), 2630-2639. Retrieved from [Link]
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Chen, S.-H., et al. (2012). Detection of Reduced GABA Synthesis Following Inhibition of GABA Transaminase Using in Vivo Magnetic Resonance Signal of [13C]GABA C1. Journal of Cerebral Blood Flow & Metabolism, 32(6), 966-971. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminopent-4-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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UniProt. (n.d.). UGA1 - 4-aminobutyrate aminotransferase. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminobutyrate transaminase. Retrieved from [Link]
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